2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine
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Overview
Description
2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine is a compound that features an imidazole ring fused with an oxolane ring and a phenyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1H-imidazole with oxirane in the presence of a base to form the oxolane ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interfere with cellular pathways by binding to receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole: Lacks the oxolane ring, making it less versatile in certain applications.
2-Phenyl-1H-imidazole: Similar structure but different substitution pattern, affecting its reactivity.
1H-Benzo[d]imidazole: Contains a fused benzene ring, offering different chemical properties
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(1-phenylimidazol-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9,14H2 |
InChI Key |
OWAHJAFDTMVXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=NC=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
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